(3-Chloro-4-(difluoromethoxy)phenyl)boronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is characterized by a boronic acid functional group attached to a phenyl ring, which is further substituted with a chlorine atom and a difluoromethoxy group. Its unique structure imparts versatility and reactivity, making it a valuable reagent in various chemical transformations and applications in scientific research.
The compound can be synthesized through various methods, primarily involving the borylation of aryl halides. It is commercially available from chemical suppliers and is often utilized in academic and industrial laboratories for research purposes.
(3-Chloro-4-(difluoromethoxy)phenyl)boronic acid belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an aryl or alkyl group. This particular compound is classified as an organoboron compound due to its carbon-boron bond, which is essential for its reactivity in organic synthesis.
The synthesis of (3-Chloro-4-(difluoromethoxy)phenyl)boronic acid typically involves the following methods:
The molecular structure of (3-Chloro-4-(difluoromethoxy)phenyl)boronic acid can be represented as follows:
(3-Chloro-4-(difluoromethoxy)phenyl)boronic acid participates in several key reactions:
The mechanism of action for (3-Chloro-4-(difluoromethoxy)phenyl)boronic acid during Suzuki-Miyaura coupling involves several steps:
(3-Chloro-4-(difluoromethoxy)phenyl)boronic acid has numerous applications across various scientific fields:
Palladium-catalyzed borylation represents the most efficient route to (3-chloro-4-(difluoromethoxy)phenyl)boronic acid, leveraging aryl halide precursors under mild conditions. The core methodology involves reacting 4-bromo-1-chloro-2-(difluoromethoxy)benzene with bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts. Key studies demonstrate that Pd(dppf)Cl₂ (1-3 mol%) in dimethyl sulfoxide at 80°C achieves >85% conversion within 8 hours, with catalyst selection critically influencing regioselectivity around the chlorine substituent [1] [8].
The difluoromethoxy group’s unique electronic properties necessitate precise optimization:
Table 1: Optimization of Miyaura Borylation Parameters
Catalyst | Solvent | Temperature (°C) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
Pd(dppf)Cl₂ | Dimethyl sulfoxide | 80 | 87 | 5 |
Pd(PPh₃)₄ | Tetrahydrofuran | 65 | 72 | 18 |
Pd(OAc)₂/XPhos | 1,4-Dioxane | 100 | 68 | 25 |
Post-borylation hydrolysis employs acidic workup (1M hydrochloric acid) to cleave the boronate ester, with immediate crystallization from acetonitrile-water (9:1) yielding analytically pure boronic acid. This strategy circumvents boroxine formation, a common decomposition pathway observed during concentration [1] [7].
Directed ortho-metalation (DoM) exploits the difluoromethoxy group’s moderate directing ability to achieve regioselective lithiation at C3 of 1-(difluoromethoxy)-4-chlorobenzene. The oxygen lone pairs in the difluoromethoxy group facilitate complexation with alkyllithium reagents, enabling halogen-tolerant metalation at -78°C. Studies indicate that sec-butyllithium (1.3 equiv) with tetramethylethylenediamine (1.5 equiv) in tetrahydrofuran affords the 3-lithiated species within 30 minutes, subsequently trapped by trimethyl borate to yield the boronic acid after oxidative workup [4] [8].
Challenges in this approach include:
Table 2: ortho-Metalation Direction Effects of Substituents
Directing Group | Relative Rate (vs OCH₃) | Optimal Base | Regioselectivity (ortho:meta) |
---|---|---|---|
OCHF₂ | 0.8 | sec-Butyllithium/tetramethylethylenediamine | 9:1 |
OCF₃ | 0.3 | n-Butyllithium | 4:1 |
SCHF₂ | 1.2 | tert-Butyllithium | 12:1 |
Halogen-dance methodology enables strategic repositioning of chlorine from C3 to C4 on difluoromethoxybenzene scaffolds, critical for accessing the 3-chloro-4-(difluoromethoxy) substitution pattern. This process involves transient lithiation adjacent to halogen followed by halogen migration. Treatment of 2-chloro-1-(difluoromethoxy)benzene with lithium diisopropylamide (-78°C) generates a benzyllithium species that undergoes chlorine migration from C2 to C3, with subsequent electrophilic trapping yielding 3-chloro-4-(difluoromethoxy)bromobenzene as the borylation precursor [3] [6].
Critical parameters governing migration efficiency:
Table 3: Halogen-Dance Reaction Optimization
Base | Temperature (°C) | Migration Yield (%) | Isomer Purity (%) |
---|---|---|---|
Lithium diisopropylamide | -78 | 68 | 92 |
Lithium 2,2,6,6-tetramethylpiperidide | -90 | 82 | 97 |
n-Butyllithium | -78 | 15 | 70 |
This strategy circumvents direct halogenation of difluoromethoxyarenes, which typically exhibits poor regiocontrol due to the group’s ortho/para-directing inconsistency [3].
The acid- and moisture-sensitive nature of (3-chloro-4-(difluoromethoxy)phenyl)boronic acid necessitates protection during difluoromethoxy installation or subsequent transformations. N-Methyliminodiacetic acid (MIDA) boronates provide exceptional stability toward electrophilic conditions required for chlorination or difluoromethylation. Key findings demonstrate that MIDA-protected 3-chloro-4-hydroxyphenylboronate undergoes O-difluoromethylation with chlorodifluoromethane and potassium hydroxide at 120°C with <5% deboronation, compared to 85% degradation observed with unprotected boronic acids [5] [8].
Comparative analysis of protecting groups:
Table 4: Boron-Protecting Group Performance
Protecting Group | Stability to KOH/ClCF₂H | Deprotection Method | Recovery Yield (%) |
---|---|---|---|
MIDA | Excellent (>95% intact) | pH 2, 60°C, 2h | 92 |
Triethanolamine | Good (87% intact) | Dowex 50WX4 resin | 85 |
Pinacol | Poor (15% intact) | NaIO₄, H₂O | 78 |
Post-deprotection isolation employs anti-solvent crystallization: adding water to acetonitrile solutions provides the boronic acid in >99% purity with residual solvent <100 ppm. This protocol prevents boroxine formation observed during rotary evaporation [1] [5].
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